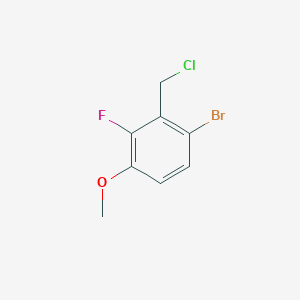
1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene
Overview
Description
1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene is a chemical compound with the molecular formula C8H8BrClO. It has a molecular weight of 235.509 .
Molecular Structure Analysis
The molecular structure of a similar compound, 1-Bromo-2-Chlorobenzene, has been analyzed using ab initio HF and Density Functional Theory (B3LYP) calculations . The optimized geometries of the molecule have been interpreted and compared with the reported experimental values of some substituted benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, boiling point of 240.2±15.0 °C at 760 mmHg, vapour pressure of 0.1±0.5 mmHg at 25°C, enthalpy of vaporization of 45.8±3.0 kJ/mol, flash point of 109.4±10.5 °C, index of refraction of 1.570, molar refractivity of 43.7±0.3 cm3 .Scientific Research Applications
Chemical Structure Analysis
The compound has been studied for its structural characteristics, such as dihedral angles and molecular interactions. For instance, the dihedral angles between the central anisole ring and the pendant fluorobenzene rings were analyzed in a similar compound, highlighting the compound's molecular geometry and potential interactions in crystal structures (Fun et al., 2011).
Catalysis in Organic Reactions
The compound and its derivatives have been explored for catalytic properties in organic reactions. For example, a derivative was used as a catalyst for the ring opening of epoxides, transforming them into vicinal iodo alcohols and bromo alcohols under neutral and mild conditions (Niknam & Nasehi, 2002). This showcases the compound's potential in facilitating or optimizing chemical reactions.
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis of heterocyclic structures. For instance, N-alkylation of 1-chloromethyl-4-fluorobenzene with 3-bromo-9H-carbazole led to the synthesis of a carbazole derivative, indicating its utility in creating complex organic structures (Wang, 2009).
Material Synthesis and Industrial Processes
The compound serves as a precursor or intermediate in the synthesis of various materials and industrial chemicals. For example, it was used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, indicating its role in the synthesis of compounds with specialized applications (Toyota et al., 2003).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVZIBPTPUDSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



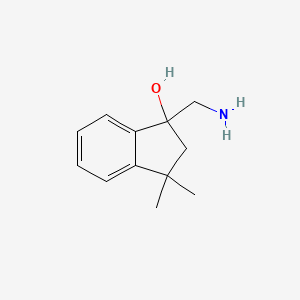
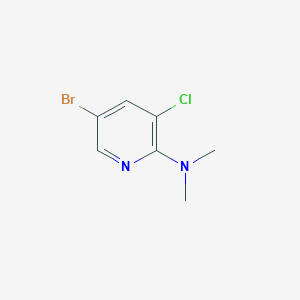
![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)

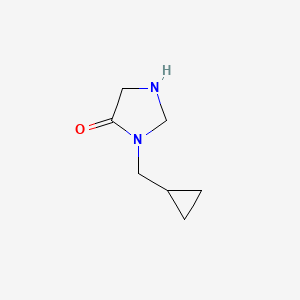


![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)
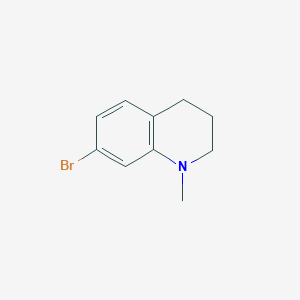

![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)
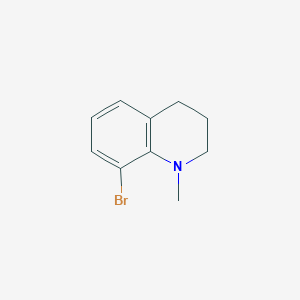
![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)
